molecular formula C9H7F6N B1418344 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine CAS No. 65686-68-2

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Cat. No. B1418344
CAS RN: 65686-68-2
M. Wt: 243.15 g/mol
InChI Key: TYGZOSNZKNDNRT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is a chemical compound with the molecular formula C9H7F6N . It is a colorless to yellow liquid and has a molecular weight of 243.15 . The compound is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of a similar compound, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethylphenyl)ethylidene]diphthalic anhydride (TFDA), was reported in a study . The synthesis involved the coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .


Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine is 1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine has a molecular weight of 243.15 . It is a colorless to yellow liquid and is stored at temperatures between 2-8°C . The compound has a topological polar surface area of 26 Ų .

Scientific Research Applications

Asymmetric Synthesis

One notable application is in asymmetric synthesis, where the compound serves as a key intermediate. For instance, Yang Jia-li (2015) described the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-1-yl)ethanamine, highlighting the compound's utility in synthesizing stereochemically complex molecules with high yield and stereoselectivity, which are crucial in pharmaceutical synthesis and chiral chemistry Yang Jia-li, 2015.

Synthetic Routes and Key Intermediates

Xiaoxia Luo et al. (2008) developed a novel synthetic route utilizing 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine as a key intermediate for producing 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an essential compound in the synthesis of Silodosin, used for treating benign prostatic hyperplasia. This method emphasized the compound's role in streamlining the production process of medically relevant substances Xiaoxia Luo et al., 2008.

Photolysis and Photoaffinity Probes

M. Platz et al. (1991) investigated the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, using 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine to explore the behavior of photoaffinity probes. This study provided insights into the reactivity and stability of photoinsertion products, which are critical for the development of photoaffinity labeling techniques in biological research M. Platz et al., 1991.

Electrophilic Trifluoromethylthiolation Reactions

Zhong Huang et al. (2016) discussed the utility of 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one (diazo-triflone) in electrophilic trifluoromethylthiolation reactions. This study showcased the compound's versatility as both a building block and a reagent, expanding its application in synthesizing trifluoromethylthio (SCF3) compounds, which are valuable in pharmaceutical and agrochemical industries Zhong Huang et al., 2016.

Advanced Material Development

In the field of materials science, Liming Tao et al. (2014) synthesized novel fluorinated aromatic polybenzimidazopyrrolones using 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine, highlighting its role in producing materials with excellent thermal stability and resistance to harsh chemical conditions. These materials are particularly relevant for aerospace and electronic applications due to their superior properties Liming Tao et al., 2014.

Safety And Hazards

The compound is considered hazardous and has associated safety pictograms of GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGZOSNZKNDNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656506
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

CAS RN

65686-68-2
Record name 2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65686-68-2
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Synthesis routes and methods

Procedure details

2.5 g (3-trifluoromethyl phenyl) trifluoromethyl Ketoxime are suspended in 40 ml isopropyl ether and to this suspension 4 g lithium aluminium hydride are added. The mixture is heated to reflex for 3 hours then cooled. The excess of reagent is destroyed by cautious addition of an aqueous solution of tartaric acid. The mixture is made basic by adding sodium hydroxide and the ethereous phase is separated. The aqueous phase is further extracted with isopropyl ether; the organic solutions are united, washed with water, dried an evaporated off under reduced pressure.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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